Benzamide derivative 8

Description

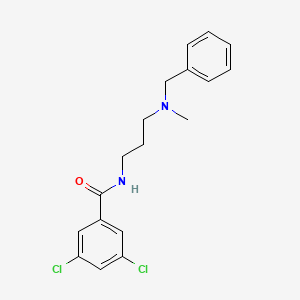

Structure

3D Structure

Properties

Molecular Formula |

C18H20Cl2N2O |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

N-[3-[benzyl(methyl)amino]propyl]-3,5-dichlorobenzamide |

InChI |

InChI=1S/C18H20Cl2N2O/c1-22(13-14-6-3-2-4-7-14)9-5-8-21-18(23)15-10-16(19)12-17(20)11-15/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,21,23) |

InChI Key |

KXRBNMSGFUSFLX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzamide Derivative 8

General Synthetic Strategies for Benzamide (B126) Scaffold Construction

The construction of a benzamide scaffold fundamentally relies on the formation of a stable amide bond between a benzoic acid derivative and an amine. The versatility of this scaffold allows for numerous synthetic approaches to achieve its synthesis and subsequent functionalization.

Amide Bond Formation Reactions

The most fundamental reaction in constructing the benzamide scaffold is the formation of the amide bond. This is typically achieved by coupling a carboxylic acid or a more reactive carboxylic acid derivative with an amine. A common and efficient method involves the reaction of an acyl chloride with an amine. slideshare.net The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine, leading to the formation of the amide linkage. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of a carboxylic acid with an amine can be accomplished using a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. These methods are valued for their mild reaction conditions, which are compatible with a wide range of functional groups.

Regioselective Functionalization Approaches

Once the core benzamide scaffold is assembled, further modification is often desired to modulate its properties. Regioselective functionalization allows for the precise introduction of substituents at specific positions on the aromatic rings. Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. rsc.orgacs.org By using a directing group, often the amide group itself or a protecting group on the amide nitrogen, a metal catalyst (commonly palladium or rhodium) can be directed to activate a specific C-H bond, typically at the ortho position. acs.orgnih.gov This activation enables the introduction of a wide array of functional groups.

Furthermore, traditional electrophilic aromatic substitution reactions can be employed, where the existing substituents on the benzene (B151609) rings direct the position of incoming electrophiles. The amide group itself is a moderately deactivating, ortho-, para-director, influencing the regiochemical outcome of reactions like nitration, halogenation, and Friedel-Crafts reactions. By carefully selecting the sequence of reactions and the nature of the directing groups, chemists can achieve a high degree of control over the final structure of the functionalized benzamide derivative.

Specific Synthesis of Benzamide Derivative 8

The synthesis of the target N-benzyl benzamide derivatives (designated as series 8a-j ) is a multi-step process that involves the careful construction of precursor molecules followed by a final coupling reaction. nih.govresearchgate.net These compounds were synthesized to explore their potential as CETP inhibitors. nih.gov

Precursor Synthesis

Esterification: The synthesis starts with a substituted 4-aminobenzoic acid, which is esterified, typically using methanol under reflux conditions, to protect the carboxylic acid group.

First Amide Coupling: The resulting methyl ester is then coupled with a substituted 4-(aminomethyl)benzoic acid. This step forms an initial amide bond.

Hydrolysis: The ester group of the intermediate is hydrolyzed back to a carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Acyl Chloride Formation: The newly formed carboxylic acid is then activated by converting it into a highly reactive acyl chloride using a reagent like oxalyl chloride or thionyl chloride in a solvent such as dichloromethane (B109758) (DCM). researchgate.net

This activated acyl chloride is a key precursor. The final step involves reacting this acyl chloride intermediate with various substituted benzylamines. This second amide bond formation yields the final target N-benzyl benzamide derivatives 8a-j . The identity of the final product is determined by the specific benzylamine used in this last step.

| Step | Reaction | Reagents and Conditions |

| 1 | Esterification of 4-aminobenzoic acid derivative | CH₃OH, Reflux (60-70°C), 24 h |

| 2 | Hydrolysis of ester to carboxylic acid | 1 M NaOH (100°C), overnight; then 1 M HCl |

| 3 | Formation of Acyl Chloride | (COCl)₂, TEA, DCM, Room Temp, 5 days |

| 4 | Final Amide Bond Formation | Acyl chloride intermediate, substituted benzylamine, TEA, DCM, Room Temp, 5 days |

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of benzamide derivatives is highly dependent on the reaction conditions. For the final amide bond formation step, the choice of solvent and base is critical. Dichloromethane (DCM) is commonly used as the solvent due to its inertness and ability to dissolve the reactants. researchgate.net Triethylamine (TEA) is often employed as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction between the acyl chloride and the amine, driving the reaction to completion. researchgate.net

Reaction time and temperature are also key parameters. The final coupling step to produce derivatives 8a-j was conducted over five days at room temperature to ensure the reaction proceeded to completion. researchgate.net Purification of the final products is typically achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials and byproducts, ensuring high purity of the target benzamide derivative.

Analog Synthesis and Structural Modification Strategies

The synthesis of a library of analogs based on a lead scaffold is a fundamental strategy in drug discovery to investigate structure-activity relationships (SAR). In the case of this compound, a series of ten different analogs (8a-j ) were synthesized to evaluate how different substituents affect their CETP inhibitory activity. nih.gov

This was achieved by using a variety of substituted benzylamine precursors in the final synthetic step. By systematically varying the functional groups on the benzylamine ring, researchers can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (size and position of substituents) on the molecule's biological activity. For instance, analogs with different halogen substitutions or trifluoromethyl groups were prepared to explore their impact on CETP inhibition. nih.govscielo.brsemanticscholar.org This approach allows for the optimization of the lead compound, potentially leading to analogs with improved potency and more favorable pharmacological profiles. scielo.br

The table below details the substitutions for the synthesized series of N-benzyl benzamide derivatives 8a-j .

| Compound | R1 | R2 | R3 | R4 |

| 8a | OCH₃ | H | H | H |

| 8b | H | OCH₃ | H | H |

| 8c | Br | H | H | H |

| 8d | H | Br | H | H |

| 8e | F | H | H | H |

| 8f | H | H | F | F |

| 8g | H | H | Cl | Cl |

| 8h | H | H | CF₃ | H |

| 8i | H | H | Br | Br |

| 8j | H | H | CF₃ | CF₃ |

Synthetic Strategies for this compound and Related Compounds

Research into a specific class of benzamide derivatives targeting the bacterial cell division protein FtsZ has led to the synthesis and evaluation of a series of compounds, including this compound. mdpi.com These compounds share a common structural motif: a 2,6-difluorobenzamide moiety connected to a distinct scaffold, often a 1,4-benzodioxane (B1196944) ring or a related structure, via a flexible linker. mdpi.comnih.gov The synthetic efforts have primarily focused on modifying the aromatic scaffold and altering the length and composition of the linker to optimize interaction with the target protein. mdpi.commdpi.com

1 Diversification of Substituents on Aromatic Rings

A key strategy in the development of this benzamide series involves the structural modification of the 1,4-benzodioxane scaffold. mdpi.com This part of the molecule is understood to fit into a hydrophobic subpocket of the FtsZ protein. mdpi.comnih.gov To explore the impact of these modifications, researchers have synthesized analogues where one or both oxygen atoms of the benzodioxane ring are replaced with sulfur, a bioisostere of oxygen. mdpi.com This substitution alters the lipophilicity and geometry of the scaffold.

The synthetic approach to these modified scaffolds involves multi-step sequences. For instance, the synthesis of benzoxathiane derivatives and their corresponding sulfones has been reported as a method to achieve this diversification. mdpi.com These modifications aim to enhance the binding affinity and antibacterial potency of the compounds by improving their fit within the hydrophobic pocket of the FtsZ protein. mdpi.com

Table 1: Modifications of the Aromatic Scaffold in Benzamide Derivatives

| Compound | Scaffold Modification | Atom at Position 1 | Atom at Position 4 |

|---|---|---|---|

| Lead Compound | 1,4-Benzodioxane | O | O |

| Derivative 1 | 2,3-Dihydro-1,4-benzoxathiine | O | S |

| Derivative 2 | 2,3-Dihydro-1,4-benzoxathiine 4,4-dioxide | O | SO₂ |

| Derivative 3 | 3,4-Dihydro-2H-1,4-benzoxathiine | S | O |

| Derivative 4 | 3,4-Dihydro-2H-1,4-benzoxathiine 1,1-dioxide | SO₂ | O |

| Derivative 5 | 1,4-Benzodithiane | S | S |

2 Exploration of Linker Chemistry and Scaffold Hybridization

Another critical area of synthetic exploration for this class of inhibitors is the linker connecting the 2,6-difluorobenzamide head and the aromatic scaffold tail. mdpi.commdpi.comnih.gov The length and flexibility of this linker are crucial for correctly positioning the two main moieties of the molecule within the FtsZ binding site. nih.gov Research has demonstrated that varying the linker length can significantly impact antimicrobial activity. mdpi.com

Starting from a lead compound with a methylenoxy linker (a one-atom chain), chemists have synthesized derivatives with elongated linkers to probe the dimensions of the binding site. mdpi.com Specifically, compounds with ethylenoxy (two-atom chain) and propylenoxy (three-atom chain) linkers have been developed. mdpi.com this compound is a notable example from this effort, featuring a propylenoxy linker. mdpi.com

The synthesis of this compound required a specific multi-step pathway. An initial strategy involving the condensation of 4-pentenoic acid and catechol was unsuccessful. mdpi.com A revised, successful route involved the mesylation of 4-penten-1-ol, followed by condensation with 2,6-difluoro-3-hydroxy-benzamide. The resulting alkene was converted to an epoxide, which was then reacted with catechate to form the complete linker and scaffold structure, ultimately yielding this compound after a final Mitsunobu reaction. mdpi.com Further studies have also explored adding substituents, such as hydroxyl or methyl groups, onto the linker itself to refine physicochemical properties and target interactions. mdpi.comtmc.edu

Table 2: Variation in Linker Length for Benzamide Derivatives

| Compound | Linker Type | Linker Length (Atoms) |

|---|---|---|

| Lead Compound III | Methylenoxy | 1 |

| Derivative 6 & 7 | Ethylenoxy | 2 |

| Derivative 8 | Propylenoxy | 3 |

Molecular Targets and Interaction Mechanisms of Benzamide Derivative 8

Primary Molecular Targets of Benzamide (B126) Derivative 8

Recent research has identified Benzamide derivative 8, also referred to as JW8 in some studies, as a potent inhibitor of enzymes central to the pathology of neurodegenerative diseases. nih.govresearchgate.net

This compound has demonstrated significant inhibitory activity against Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of AChE is a key strategy in the management of Alzheimer's disease. In comparative studies, this compound was identified as the most active against AChE among a series of tested benzamide compounds. nih.govresearchgate.netmdpi.com Its inhibitory concentration (IC50) was determined to be 0.056 µM, a value comparable to that of the well-established AChE inhibitor, donepezil, which has an IC50 of 0.046 µM. nih.govresearchgate.netmdpi.com

In addition to its effects on AChE, this compound is also an active inhibitor of the Beta-Secretase (BACE1) enzyme. nih.govresearchgate.net BACE1 is a primary therapeutic target in Alzheimer's disease research as it is involved in the production of amyloid-beta peptides. The compound was the most active against the BACE1 enzyme in a studied series, with an IC50 value of 9.01 µM. nih.govresearchgate.netmdpi.com For comparison, the reference compound quercetin (B1663063) exhibited an IC50 of 4.89 µM. nih.govresearchgate.netmdpi.com

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| This compound (JW8) | Acetylcholinesterase (AChE) | 0.056 | Donepezil | 0.046 |

| This compound (JW8) | Beta-Secretase (BACE1) | 9.01 | Quercetin | 4.89 |

Interaction Profile with Other Key Biological Targets (Relevant to Benzamide Derivatives Class)

The broader class of benzamide derivatives is known to interact with a variety of other biological targets, highlighting the diverse pharmacological potential of this chemical scaffold.

Benzamide derivatives have been investigated for their effects on serotonin (B10506) receptors. nih.gov Specifically, certain benzamides have been characterized as agonists for the 5-HT4 receptor subtype. nih.govnih.gov This agonistic activity can stimulate corticosteroid production and lead to an increase in cAMP production. nih.gov The stimulatory effects are mediated by the activation of 5-HT4 receptors that are positively coupled to adenylate cyclase. nih.gov This interaction suggests a potential role for this class of compounds in modulating serotonergic pathways. nih.govontosight.ai

The inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels. nih.gov CETP facilitates the transfer of cholesteryl esters from HDL to other lipoproteins. scielo.brnih.gov Several studies have synthesized and evaluated various benzamide derivatives as CETP inhibitors. nih.govscielo.brnih.gov For instance, a series of benzyl (B1604629) benzamides were designed and tested, with one derivative, 8j, showing an IC50 value of 1.3 µM. nih.gov Another study on oxoacetamido-benzamides identified a derivative, 9g, with an IC50 of 0.96 µM. scielo.brscielo.br Docking studies suggest that these benzamide compounds fit within the binding cleft of CETP, primarily through hydrophobic interactions. nih.govscielo.br

| Benzamide Derivative Series | Most Active Compound | Target | IC50 Value (µM) |

| Benzyl benzamides | 8j | CETP | 1.3 |

| Oxoacetamido-benzamides | 9g | CETP | 0.96 |

| Fluorinated 3-benzylamino benzamides | 8b | CETP | 0.75 |

This compound (JW8) has also been identified as an inhibitor of human Dihydrofolate Reductase (hDHFR), an important target in cancer therapy. mdpi.com Folate metabolism is crucial for the synthesis of nucleic acid precursors, and DHFR plays a key role in this process. mdpi.com A study of several benzamide derivatives showed that all tested compounds were active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM. nih.govmdpi.com These derivatives were more active than the reference compound trimethoprim (B1683648) (IC50 of 55.26 µM). mdpi.com Molecular modeling studies indicate that this compound interacts with key residues Asn-64 and Arg-70 of the hDHFR enzyme and has a stabilizing effect on it. nih.govresearchgate.netmdpi.com

| Compound | Target Enzyme | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |

| Benzamide derivatives (including JW8) | human Dihydrofolate Reductase (hDHFR) | 4.72 - 20.17 | Trimethoprim | 55.26 |

DNA Topoisomerase I and IIα Modulation

Benzamide derivatives have been identified as potential inhibitors of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during cellular processes like replication and transcription. researchgate.netnih.gov These enzymes, classified as Topoisomerase I (Topo I) and Topoisomerase II (Topo II), are significant targets for anticancer therapies. researchgate.net

Molecular docking studies have been conducted to investigate the interactions between benzamide derivatives and human Topo I and Topo IIα. researchgate.netdergipark.org.tr These studies suggest that certain benzamide derivatives exhibit a higher affinity for the Topo IIα enzyme. researchgate.net For instance, in a study involving various benzamide derivatives, compounds 5N3 and 5N7 were identified as promising candidates for anticancer activity due to their interactions with Topo IIα. researchgate.net The binding energies of these compounds were calculated to be between -114.71 and -60.1444 kcal/mol. researchgate.net The interactions involve residues such as DC8, DT9, DG10, DC11, DA12, DG13, and DC14 of the DNA, as well as amino acids GLY462, ARG487, GLY760, MET762, and TYR805 of the enzyme. researchgate.net

The mechanism of action for some of these derivatives involves inhibiting the formation of the cleavable complex by binding to DNA, which in turn alters the DNA's conformation. nih.gov The flexible nature of some related bis-benzimidazole rings allows for high-affinity binding to the DNA minor groove. nih.gov

Tyrosinase Enzyme Inhibition

Certain benzamide derivatives have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.netvjs.ac.vn Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine. researchgate.netrsc.org

In one study, N-(acryloyl)benzamide derivatives 1a and 1j showed significant tyrosinase inhibition, with compound 1j exhibiting stronger activity than the well-known inhibitor kojic acid. nih.gov Molecular docking studies indicated that these compounds have a stronger binding affinity for tyrosinase compared to kojic acid. nih.gov The anti-melanogenic effects of these derivatives are attributed to their direct inhibition of tyrosinase activity. nih.gov

Another study identified N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide as potent tyrosinase inhibitors, with IC50 values of 10.5 and 2.5 μM, respectively, which are significantly lower than that of kojic acid (44.6 μM). researchgate.netvjs.ac.vn Docking studies revealed that these compounds have favorable binding interactions within the active site of oxy-tyrosinase. researchgate.netvjs.ac.vn The mechanism of inhibition for some benzaldehyde (B42025) derivatives involves the formation of a Schiff base with a primary amino group in the enzyme, while benzoate (B1203000) inhibitors chelate the copper ions in the active site. tandfonline.com

Sirtuin (SIRT1/2) Enzyme Inhibition

Benzamide derivatives have been investigated as inhibitors of sirtuins, a class of NAD+-dependent deacetylases (HDACs) that play a role in various cellular processes. acs.orgnih.gov Specifically, SIRT1 and SIRT2 are considered potential therapeutic targets for a range of diseases. acs.orgnih.gov

Some benzamide analogues have shown selective inhibition of SIRT2. acs.org For example, 2-anilinobenzamide (B173500) analogues exhibit a preference for SIRT2 over SIRT1 and SIRT3. acs.org The carboxamide group is a common feature in many sirtuin inhibitors and modifications to this group can significantly alter their inhibitory activity. acs.org Studies on sirtinol (B612090) analogues have suggested that a meta-substituted benzamide or anilide moiety contributes to the ability to inhibit both SIRT1 and SIRT2. openaccessrepository.it

Aldose Reductase (AKR1C3) Inhibition

Benzamide derivatives have been identified as inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the development of hormone-dependent cancers and diabetic complications. nih.govmedchemexpress.comresearchgate.net AKR1C3 is involved in the synthesis of potent androgens and estrogens. google.com

Virtual screening of fragment libraries has led to the discovery of selective AKR1C3 inhibitors. nih.gov For instance, 2-(3-hydroxybenzylideneamino)benzamide (compound 5) was identified as a selective AKR1C3 inhibitor. nih.gov In contrast, some N-acyl anthranilamides showed only low inhibitory effects on AKR1C enzymes. nih.gov The development of selective AKR1C3 inhibitors is crucial as other isoforms like AKR1C1 and AKR1C2 have different roles in steroid metabolism. google.com

Structural Basis of Ligand-Target Recognition and Binding Pockets

The interaction of benzamide derivatives with their molecular targets is dictated by specific structural features and the nature of the binding pockets.

In the case of HBV core protein , benzamide derivatives bind to the hydrophobic HAP pocket at the dimer-dimer interface. nih.govasm.org This allosteric binding site is distinct from the active site of the viral polymerase, offering a different mechanism of antiviral action. nih.gov

For tyrosinase , docking studies have shown that active benzamide inhibitors interact with the enzyme's active site. nih.govresearchgate.netvjs.ac.vn These interactions can involve chelation of the copper ions essential for catalytic activity or the formation of covalent bonds with amino acid residues. tandfonline.com

With sirtuins , the NAD+ binding pocket is highly conserved among SIRT1, SIRT2, and SIRT3, which can lead to pan-inhibitors. acs.org However, structural modifications to the benzamide scaffold can confer selectivity. For example, the orientation of substituents on the benzamide ring can influence the interaction with specific sirtuin isoforms. openaccessrepository.it

In AKR1C3 , inhibitors from the aminobenzoic acid series, such as 2-(3-hydroxybenzylideneamino)benzamide, demonstrate selectivity. nih.gov The binding of these inhibitors is influenced by the specific amino acid residues within the active site of the enzyme.

The binding of N-(anthracen-9-ylmethyl) benzamide derivatives to ZNF207, a protein implicated in glioma, involves hydrogen bonds between the amide side chain and residues such as ASN17 and ASP63. acs.org The anthracycline moiety occupies a hydrophobic pocket, while the length of the linker between the benzene (B151609) ring and the amide group can influence which hydrophobic pockets are accessed. acs.org

Similarly, in the context of mGluR5, the binding of aryl benzamide derivatives is influenced by hydrophobic interactions, hydrogen bonds, and π–π stacking interactions. nih.gov The presence of hydrophobic groups around the 'A' ring of the benzamide structure contributes to improved molecular activity. nih.gov

Finally, for tyrosine kinases, the benzamide moiety can pack against specific residues like Leu-293, and the carbonyl group can form hydrogen bonds with the amide group of residues such as Asp-381. mdpi.com

Mechanistic Elucidation of Biological Activities at Cellular and Subcellular Levels

Enzymatic Inhibition Kinetics and Modes of Action

Benzamide (B126) derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, notably acetylcholinesterase and beta-secretase.

Inhibition of Acetylcholinesterase Catalytic Activity

Certain benzamide and picolinamide (B142947) derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. An imbalance in cholinergic activity is a key feature of Alzheimer's disease. researchgate.net Kinetic studies have been employed to understand the nature of this inhibition. For instance, a picolinamide derivative, compound 7a , demonstrated a mixed-type inhibition against AChE. tandfonline.comnih.gov This mode of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its maximum reaction rate. Other benzamide derivatives, such as JW8 , have shown highly potent AChE inhibition with IC₅₀ values in the nanomolar range. researchgate.netnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Representative Benzamide Derivatives

| Compound | Chemical Name | IC₅₀ / Kᵢ | Mode of Inhibition | Source(s) |

| 7a | N-(4-((2-(dimethylamino)ethyl)oxy)phenyl)picolinamide | IC₅₀: 2.49 ± 0.19 µM | Mixed-type | tandfonline.comnih.gov |

| JW8 | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | IC₅₀: 0.056 µM | Not Specified | researchgate.netnih.gov |

| Compound 6 | 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Kᵢ: 15.51 ± 1.88 nM | Not Specified | researchgate.net |

| 2a | (E)-2-Amino-5-styrylbenzamide | IC₅₀: 2.3 µM | Not Specified | nih.gov |

Modulation of Beta-Secretase Proteolytic Function

Beta-secretase (BACE1) is an enzyme that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients. nih.gov The ability to inhibit BACE1 is a key therapeutic strategy. Several benzamide derivatives have been developed as dual inhibitors of both AChE and BACE1. nih.gov For example, the benzamide derivative JW8 was found to inhibit BACE1 with an IC₅₀ value of 9.01 µM. researchgate.netnih.gov Another series of benzamide derivatives, including compound 5e , also demonstrated BACE-1 inhibition, with an IC₅₀ value of 9.9 µM. nih.gov Kinetic studies on 5-styrylbenzamide derivatives further confirmed their inhibitory action against β-secretase. nih.gov

Table 2: Beta-Secretase (BACE1) Inhibition by Representative Benzamide Derivatives

| Compound | Chemical Name | IC₅₀ | Source(s) |

| JW8 | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 µM | researchgate.netnih.gov |

| 5e | 3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)-N-(naphthalen-1-yl)benzamide | 9.9 ± 1.7 µM | nih.gov |

| 2a | (E)-2-Amino-5-styrylbenzamide | > 20 µM | nih.gov |

Cell Cycle Regulation and Apoptotic Induction Pathways

Beyond enzymatic inhibition, benzamide derivatives exert significant influence over cell fate by inducing apoptosis and arresting the cell cycle, particularly in cancer cell lines.

Induction of Cytochrome c Release and Caspase Activation

A key mechanism for apoptosis induction by N-substituted benzamides, such as declopramide (3CPA) , is through the intrinsic mitochondrial pathway. nih.govnih.gov Studies have shown that these compounds induce the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event is a critical trigger for the apoptotic cascade, leading to the activation of initiator caspases, specifically caspase-9. nih.govnih.gov The activation of caspase-9, in turn, initiates a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. nih.govresearchgate.net Research indicates that while caspase-9 is the primary initiator caspase in this pathway, the role of caspase-8 is less significant. nih.govnih.gov

Table 3: Induction of Apoptotic Markers by Representative Benzamide Derivatives

| Compound | Effect on Cytochrome c | Activated Caspases | Cell Line | Source(s) |

| Declopramide (3CPA) | Release from mitochondria | Caspase-9 | HL-60, 70Z/3 | nih.govnih.govresearchgate.net |

| Compound 23f/27f | Not Specified | Cleaved Caspase-3 | HCT116 | nih.gov |

| Compound 13f | Mitochondrial membrane potential reduction | Not Specified | HCT116 | researchgate.net |

Alteration of Cell Cycle Progression (e.g., G2/M arrest)

Prior to the onset of apoptosis, many benzamide derivatives have been observed to cause a halt in the cell cycle. Specifically, a distinct cell cycle block at the G2/M phase is induced by compounds like declopramide . nih.govnih.govresearchgate.net This arrest prevents the cell from entering mitosis and is an event that occurs before the commitment to apoptosis. nih.gov This G2/M arrest has been observed in multiple cancer cell lines and with various benzamide structures, including novel PARP-1 inhibitors like compound 13f . researchgate.netbohrium.com This effect on the cell cycle is a crucial component of the anti-proliferative activity of these compounds.

Table 4: Effect of Representative Benzamide Derivatives on Cell Cycle Progression

| Compound | Observed Effect | Cell Line | Source(s) |

| Declopramide (3CPA) | G2/M phase block | 70Z/3 | nih.govnih.govresearchgate.net |

| Compound 13f | G2/M phase arrest | HCT116 | researchgate.net |

| Compound 23f/27f | G2/M phase arrest | HCT116 | nih.gov |

Involvement of p53 and Bcl-2 Family Proteins in Apoptosis

The regulation of apoptosis is tightly controlled by a network of proteins, including the tumor suppressor p53 and the Bcl-2 family of proteins. The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The balance between these proteins often determines cell survival or death. In the context of benzamide-induced apoptosis, overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit the process, confirming the involvement of the mitochondrial pathway. nih.govnih.govresearchgate.net Furthermore, some benzamide derivatives have been found to upregulate the pro-apoptotic protein Bax while downregulating Bcl-2 . nih.gov

The role of the p53 protein appears to be more complex. While some benzamide derivatives can induce p53, the subsequent apoptosis and G2/M cell cycle arrest are not always dependent on p53 activation, as these effects have also been observed in p53-deficient cancer cells. nih.govnih.gov This suggests that these benzamide derivatives can trigger cell death through both p53-dependent and p53-independent pathways.

Table 5: Role of Regulatory Proteins in Benzamide Derivative-Induced Apoptosis

| Compound | Effect on Bcl-2 Family | Role of p53 | Source(s) |

| Declopramide (3CPA) | Overexpression of Bcl-2 inhibits apoptosis | Apoptosis and G2/M arrest are p53-independent | nih.govnih.govresearchgate.net |

| Compound 23f/27f | Downregulates Bcl-2, Upregulates Bax | Not Specified | nih.gov |

Viral Replication and Assembly Modulation (e.g., HBV capsid assembly)

Benzamide derivative 8 has been identified as a potent modulator of Hepatitis B Virus (HBV) capsid assembly. medchemexpress.comnih.govmedchemexpress.com This class of antiviral compounds, known as Capsid Assembly Modulators (CpAMs), targets the HBV core protein (Cp), a crucial component in the viral life cycle. nih.gov The core protein is responsible for encapsulating the viral pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication. nih.gov

The mechanism of action for this compound involves the disruption of the normal capsid assembly process. nih.gov By interacting with the HBV core protein, it interferes with the proper formation of the viral nucleocapsid, which is essential for the replication of infectious viral particles. nih.govnih.gov Research has shown that lead optimization of a novel chemotype featuring a fused heterocycle amide led to the development of compound 8, which demonstrated significant anti-HBV activity. nih.govnih.gov

Studies on HepG2.2.15 cells, which are instrumental in HBV research, have quantified the efficacy of this benzamide derivative. The compound exhibited a noteworthy potency in its ability to inhibit HBV replication. nih.govnih.gov

Table 1: Anti-HBV Activity of this compound

| Compound | Cell Line | Parameter Measured | Value |

|---|---|---|---|

| This compound (compound 8) | HepG2.2.15 | 50% effective concentration (EC₅₀) for HBV-DNA level reduction | 511 nM |

Data sourced from studies on novel HBV Capsid Assembly Modulators. nih.govnih.gov

This activity confirms that this compound acts as a promising lead compound for the development of new antiviral therapies targeting chronic hepatitis B. nih.gov The disruption of pgRNA encapsidation ultimately leads to a failure in virus replication. nih.gov

Receptor-Mediated Signaling Pathway Activation (e.g., Adenylate Cyclase Coupling)

In the context of receptor-mediated signaling, the benzimidazolone derivative BIMU 8, a compound structurally related to benzamides, demonstrates significant activity as an agonist at the 5-hydroxytryptamine receptor 4 (5-HT4). nih.govwikipedia.orgnih.gov This receptor is known to be positively coupled to adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.govresearchgate.net The activation of this pathway plays a role in various physiological processes.

BIMU 8 has been shown to dose-dependently stimulate the basal activity of adenylate cyclase in neuronal tissues, such as human frontal cortex and mouse embryo colliculi neurons. nih.govnih.gov This stimulation results in an increased accumulation of intracellular cAMP. nih.gov The pharmacological characteristics confirm that BIMU 8 acts on the same receptor as serotonin (B10506) (5-HT) to induce this effect. nih.gov

The potency and efficacy of BIMU 8 in stimulating adenylate cyclase have been compared to that of 5-HT.

Table 2: Efficacy of BIMU 8 in Adenylate Cyclase Stimulation in Human Frontal Cortex

| Agonist | Efficacy Relative to Maximal 5-HT Effect |

|---|---|

| BIMU 8 | ~60% |

| 5-Methoxytryptamine (5-MeO-T) | Full Agonist |

Data from pharmacological characterization of the 5-HT receptor in the human brain. nih.gov

These findings underscore the role of this benzimidazolone derivative in activating the 5-HT4 receptor-adenylate cyclase signaling cascade. nih.govresearchgate.net This specific receptor-mediated activation highlights a distinct biological activity of this class of compounds at the subcellular level.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Analysis

Influence of Core Benzamide (B126) Scaffold Modifications on Biological Activity

The development of Benzamide derivative 8 and its analogues stemmed from an exploration of "ring-opened" variants of 1,4-benzodiazepine (B1214927) leads. audreyli.com This transition from a more complex, seven-membered ring system to a simpler, more flexible benzamide scaffold proved to be a critical step. Research demonstrated that the rigid benzodiazepine (B76468) ring was not essential for maintaining FabI inhibitory activity. audreyli.com A trisubstituted benzamide derivative (Compound 5) was shown to retain both FabI inhibitory action and antibacterial activity against S. aureus, indicating that the core benzamide structure serves as an effective scaffold for arranging the necessary pharmacophoric elements for interaction with the target enzyme. audreyli.com

Role of Substituents on Activity, Selectivity, and Potency

The substitution pattern on the benzamide scaffold is a primary determinant of biological activity. The analysis of this compound and its closely related analogues highlights the profound impact of specific functional groups on potency against FabI.

In the specific series including this compound, the key substitutions on the benzamide's phenyl ring involve amino groups. A comparative analysis underscores the critical role of a para-amino group for potent FabI inhibition. audreyli.com

This compound , which is an unsubstituted benzamide, demonstrated significantly lower activity in the FabI assay and lacked any detectable antibacterial activity. audreyli.com

In contrast, Compound 7 , a p-aminobenzamide derivative, showed only a modest decrease in activity against S. aureus FabI compared to a more complex analogue (Compound 5) and retained its antibacterial efficacy. audreyli.com

The removal of the amino group altogether, as seen in Compound 6 , resulted in a substantial drop in activity. audreyli.com

This evidence strongly suggests that the para-amino group on the benzamide ring is a key pharmacophoric element, likely involved in crucial interactions within the enzyme's active site. audreyli.com The presence of this amino group is more critical to the activity than other substitutions on the scaffold.

| Compound | Substituents on Benzamide Ring | Relative FabI Inhibitory Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | None (Unsubstituted) | Much less active | None detected |

| Compound 7 | para-Amino | Active | Maintained |

| Compound 6 | para-Acetylamino, meta-methyl | Substantially decreased | - |

| Compound 5 | para-Amino, meta-((acetylamino)methyl) | Active | Maintained |

This compound incorporates an indole (B1671886) moiety linked to the amide nitrogen. Specifically, it is an N-((1-methyl-1H-indol-2-yl)methyl)benzamide. audreyli.com The indole ring system plays a significant role in the binding of these inhibitors. X-ray crystallography of the related, more potent Compound 5 bound to E. coli FabI revealed that the indole subunit settles into a lipophilic pocket within the enzyme's active site. audreyli.com This pocket is lined with aromatic amino acid residues (Tyrosine 146, Tyrosine 156, and Phenylalanine 203), suggesting that the indole moiety contributes to binding through favorable hydrophobic and π-stacking interactions. audreyli.com Therefore, this heterocyclic component is crucial for the proper anchoring of the inhibitor within the active site.

The structure-activity relationship can also be examined by looking at the side chains on the benzamide ring. The comparison between Compound 5 and Compound 7 is particularly informative. The removal of the (acetylamino)methyl side chain at the meta position to yield the simpler p-aminobenzamide (Compound 7) led to only a modest decrease in activity. audreyli.com This indicates that while substitutions at this position can modulate potency, the core p-aminobenzamide structure linked to the indole moiety contains the most critical features for inhibition. The substantial loss of activity observed with this compound, which lacks any substitution on the benzamide ring, further reinforces the primary importance of the para-amino group over more complex side chains. audreyli.com

Pharmacophoric Features and Ligand Efficiency Mapping

Based on the comparative analysis, a clear pharmacophore for this class of FabI inhibitors emerges. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The key pharmacophoric features are:

An Aromatic Core : The central benzamide ring.

A Hydrogen Bond Donor : The para-amino group on the benzamide ring appears to be a critical feature. In the co-crystal structure of the related Compound 5, this amino group forms a hydrogen bond with a phosphate (B84403) group of the NAD+ cofactor. audreyli.com

A Hydrophobic/Aromatic Moiety : The indole ring system, which occupies a lipophilic pocket. audreyli.com

A Hydrogen Bond Acceptor : The amide carbonyl oxygen, which was observed to interact with the hydroxyl group of Tyr-156 and the ribose of the NAD+ cofactor in the binding of Compound 5. audreyli.com

This compound contains the aromatic core and the hydrophobic indole moiety. However, its lack of the crucial para-amino group results in a significant loss of potency, highlighting that not all pharmacophoric elements are present. audreyli.com This makes it a much less efficient ligand compared to its substituted counterparts.

Conformational Preferences and Stereochemical Effects on Binding

The conformation of a ligand when bound to its target can be critical for its activity. X-ray crystallography of the related inhibitor, Compound 5, revealed specific conformational features that are likely shared by this compound. A notable finding was that the linking amide bond adopts a cis conformation, allowing it to π-stack over the nicotinamide (B372718) ring of the NAD+ cofactor that is also present in the active site. audreyli.com This contrasts with the more common and typically more stable trans conformation for secondary amides. This specific conformational preference is likely a key feature for the activity of this inhibitor class, positioning the benzamide and indole moieties for optimal interaction with the enzyme and its cofactor. While no specific stereochemical centers are present in this compound, the rotational constraints and preferred binding conformation are crucial for its (albeit weak) interaction with FabI.

Preclinical Research and in Vivo Efficacy Studies Non Human Models

In Vitro Cellular Efficacy Studies

Concentration-Dependent Inhibition in Cell-Based Assays

In laboratory-based cellular models, the lead compound C16 demonstrated potent, concentration-dependent inhibitory effects on glioma cells. Studies using a colony-forming assay, which measures a single cell's ability to grow into a colony, showed that the number of glioma cell clones diminished as the concentration of C16 increased. Notably, at a concentration of 2.5 µM, C16 was able to completely prevent the colony-forming abilities of the LN229 and U251MG tumor cell lines. The compound also showed strong inhibition of sphere formation, a measure of cancer stem cell activity, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.5 to 2.5 µM.

Cell Line Specificity of Activity

The cytotoxic (cell-killing) activity of the benzamide (B126) derivatives was evaluated across a panel of four distinct human glioma cell lines: H4, LN229, HS683, and U251MG. Compound C16 proved to be the most active among all derivatives tested, showing superior antiproliferative activity compared to both the initial screening hit (TML001) and the standard-of-care chemotherapy drug, Temozolomide. The IC₅₀ values, representing the concentration needed to inhibit cell growth by 50%, underscore its potent and specific activity against these cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| H4 | 0.72 ± 0.14 |

| LN229 | 4.99 ± 0.94 |

| HS683 | 8.53 ± 1.11 |

| U251MG | 13.09 ± 2.55 |

Data sourced from the Journal of Medicinal Chemistry. Values represent the mean ± standard deviation from three parallel experiments.

In Vivo Pharmacodynamic Evaluation in Animal Models

Target Engagement and Modulation in Animal Tissues

To confirm that C16 interacts with its intended molecular target, ZNF207, within a living system, researchers employed a Cellular Thermal Shift Assay (CETSA). This technique measures how a drug binds to and stabilizes its target protein. In both H4 and U251MG glioma cells, treatment with C16 led to a significant thermal stabilization of the ZNF207 protein. Specifically, C16 increased the melting temperature of ZNF207 by approximately 1.9°C in H4 cells, providing direct evidence of target engagement in a cellular context. Further analysis confirmed a strong binding affinity between C16 and ZNF207.

Biomarker Changes in Disease-Relevant Animal Models

The engagement of ZNF207 by C16 in glioma models led to downstream effects indicative of potent anti-tumor activity. In orthotopic glioma models, where human tumor cells are implanted into the brains of mice, treatment with C16 resulted in a significant reduction in tumor load. This was visualized and quantified using bioluminescence imaging, which serves as a biomarker for tumor burden. These findings suggest that by modulating its target, C16 effectively disrupts the biological drivers of tumor growth.

Efficacy in Suppressing Pathological Processes in Preclinical Models

The in vivo efficacy of C16 was robustly demonstrated in non-human preclinical models of glioma. In mice with established subcutaneous glioma tumors, administration of C16 led to a marked suppression of tumor growth. More significantly, in orthotopic (in-brain) tumor models that more closely mimic human disease, C16 also showed potent efficacy. In a model using LN229-Luciferase cells, mice treated with a high dose of C16 exhibited a 7.6-fold reduction in tumor load by day 25 compared to the control group. These results, achieved in both subcutaneous and orthotopic glioma models, underscore the compound's potential to suppress the pathological progression of glioma.

| Model Type | Key Finding | Reference |

|---|---|---|

| Subcutaneous Glioma Model | Potent efficacy in suppressing tumor growth. | |

| Orthotopic LN229-Luc Model | 7.6-fold reduction in tumor load on day 25. |

Computational Chemistry and Molecular Modeling for Benzamide Derivative 8

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a ligand, such as Benzamide (B126) derivative 8, might interact with its biological target.

Prediction of Binding Modes and Affinities

Currently, there are no publicly available studies that have performed molecular docking simulations specifically for Benzamide derivative 8. Such studies would provide valuable insights into its potential binding modes within a target's active site and predict the strength of this binding, often expressed as a binding affinity or docking score. For a series of N-heteroaryl substituted benzamide derivatives, docking studies have shown that the binding pattern often involves the allosteric site of enzymes. researchgate.net

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Without specific docking studies for this compound, the key amino acid residues with which it might interact remain unknown. In broader studies of benzamide derivatives, interactions such as hydrogen bonds with residues like Val 207, Asn 263, and Leu 209 have been identified as crucial for binding. nih.govtandfonline.com For other benzamide analogs, hydrogen bonding with residues like Arg63 and hydrophobic interactions within the allosteric site of glucokinase have been noted as essential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead candidates.

Development of 2D and 3D-QSAR Models for Activity Prediction

No 2D or 3D-QSAR models have been specifically developed for this compound. The development of such models requires a dataset of structurally related compounds with corresponding biological activity data, which is not available for a series centered on this specific derivative. General QSAR studies on other benzamide series have been conducted, demonstrating the utility of this approach. nih.govtandfonline.comnih.govtandfonline.com

Analysis of Steric, Electronic, and Hydrophobic Descriptors

An analysis of the steric, electronic, and hydrophobic descriptors for this compound has not been performed within the context of a QSAR study. These descriptors are essential components of QSAR models, helping to explain how different physicochemical properties of a molecule influence its activity. For other series of benzamide derivatives, QSAR models have been successfully built using such descriptors. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. They are used to assess the stability of ligand-protein complexes predicted by molecular docking.

There are no published MD simulation studies for this compound. Such simulations would be invaluable for confirming the stability of its binding mode within a target and for providing a more dynamic picture of the interactions at the atomic level. MD simulations have been effectively used to validate the binding modes of other benzamide derivatives and to understand the driving forces behind their interactions with target proteins. nih.govrsc.orgnih.gov For instance, in studies of other benzamides, MD simulations have helped to confirm the stability of ligand-protein complexes and have shown that van der Waals interactions are often a major driving force for binding. rsc.org

Assessment of Ligand-Protein Complex Stability and Dynamics

The stability of the ligand-protein complex is a critical determinant of a drug's efficacy. Molecular dynamics (MD) simulations are frequently employed to assess this stability by simulating the motion of the ligand and protein over time. In the context of benzamide derivatives targeting bacterial enoyl-ACP reductase (FabI), computational studies have revealed key interactions that contribute to the stability of the complex.

While this compound itself shows significantly less activity, the analysis of its more potent analog, compound 5, provides a framework for understanding the essential interactions for complex stability. audreyli.com For the active analogs, the ligand-protein complex with E. coli FabI is stabilized by a network of interactions. The indole (B1671886) subunit of the ligand, for instance, settles into a lipophilic pocket formed by amino acid residues Tyr146, Tyr156, and Phe203. audreyli.com The amide linker plays a crucial role, adopting a cis conformation and engaging in π-stacking with the nicotinamide (B372718) ring of the NAD+ cofactor. audreyli.com

Furthermore, the stability of the complex is enhanced by hydrogen bonds. The carbonyl group of the amide interacts with the hydroxyl group of Tyr156 from the enzyme and the 2'-hydroxyl of the ribose from the NAD+ cofactor. audreyli.com The 4-amino group is also involved in a hydrogen bonding interaction with one of the phosphate (B84403) groups of NAD+. audreyli.com The reduced activity of this compound suggests a less stable interaction with the active site, likely due to the absence of key structural features present in more active analogs that optimize these interactions.

A comparative analysis of the binding energies for a series of benzamide derivatives targeting FabI highlights the importance of specific functional groups for stable complex formation.

| Compound | Target | IC50 (µM) | Antibacterial Activity (MIC, µg/mL) | Key Stabilizing Interactions |

| This compound | E. coli FabI | - | >64 | Minimal |

| Compound 5 | E. coli FabI | 0.52 | - | π-stacking, H-bonds with Tyr156 and NAD+ |

| p-aminobenzamide derivative 7 | S. aureus FabI | - | Maintained | H-bond from para-amino group |

This table provides a comparative view of the activity of this compound and its more active analogs, with data sourced from research on FabI inhibitors. audreyli.com

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein often induces conformational changes in both molecules, a phenomenon known as "induced fit." These changes can be crucial for the biological activity of the protein. For the benzamide class of inhibitors targeting FabI, X-ray co-crystal structures of active analogs like compound 5 bound to the enzyme have provided a static picture of the bound conformation. audreyli.com

Upon binding of the inhibitor, the linking amide group is observed to be in a cis conformation, which allows it to stack over the nicotinamide ring of the NAD+ cofactor. audreyli.com This specific conformation is likely critical for inhibitory activity. The flexibility of the ligand and the protein's active site allows for these conformational adjustments to maximize binding affinity. While a crystal structure for the less active this compound is not available, it is hypothesized that its structure does not permit the optimal conformational arrangement required for potent inhibition. The absence of certain side chains may lead to increased flexibility in a way that is not productive for binding or may prevent the adoption of the key cis-amide conformation.

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search large databases of chemical compounds (virtual screening) to identify new potential drug candidates.

For the series of benzamide inhibitors of FabI, research has indicated that the p-aminobenzamide functionality represents the minimum pharmacophore for both inhibitory and antibacterial activity. audreyli.com This suggests that the para-amino group is a key feature for interaction with the target. The simple this compound, which is significantly less active, lacks this critical para-amino group, supporting the proposed pharmacophore model. audreyli.com

In other contexts, such as the development of antiproliferative agents based on a benzofuran (B130515) scaffold, computational methods like Molecular Field and Similarity Indices Analysis have been utilized. researchgate.net These approaches, which fall under the umbrella of 3D-QSAR (Quantitative Structure-Activity Relationship), can be used to build predictive models and guide the design of new compounds. While not explicitly applied to this compound in the provided literature, such methods could be employed to understand the structural requirements for its activity and to virtually screen for more potent analogs.

Similarly, in the design of USP7-targeting degraders, a benzamide derivative also designated as 8 was noted for its ability to mimic a specific structural motif, indicating the use of structural comparison and modeling in its selection. chemrxiv.org

The general workflow for a pharmacophore-based virtual screening campaign for benzamide derivatives would involve:

Pharmacophore Model Generation: Based on the structures of active compounds.

Database Screening: Searching chemical libraries for compounds matching the pharmacophore model.

Docking and Scoring: Docking the hit compounds into the target protein's active site to predict binding affinity and pose.

Experimental Validation: Synthesizing and testing the most promising candidates.

Future Research Directions and Research Tool Potential

Design and Synthesis of Advanced Benzamide (B126) Derivative 8 Analogs

The core structure of Benzamide Derivative 8 offers numerous opportunities for synthetic modification to enhance potency, selectivity, and functionality. Future synthetic efforts can be guided by established methodologies and novel chemical design strategies.

The synthesis of the parent compound, 4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamide (8), was achieved via a general method for producing nitro-substituted benzamides. acs.org This typically involves the reaction of a benzoyl chloride, such as 4-cyanobenzoyl chloride, with a substituted aniline (B41778) like 4-methoxy-2-nitroaniline. acs.org This foundational chemistry allows for the systematic creation of a library of analogs.

Future design and synthesis could explore several key areas:

Bioisosteric Replacement: The nitro group on this compound is a key site for modification. As demonstrated, it can be reduced to an amino group to create analogs like N-(2-Amino-4-methoxyphenyl)-4-cyanobenzamide (15). acs.org This transformation is significant as amino-substituted derivatives have shown potential as antioxidants. acs.org Further modifications could involve replacing the nitro group with other electron-withdrawing or -donating groups to fine-tune the electronic properties and biological activity of the molecule.

Scaffold Diversification: The benzamide scaffold itself can be altered. For instance, introducing an acetylenyl group has been a successful strategy for developing novel glucokinase activators from a benzamide core. nih.gov This approach, involving Pd-mediated coupling reactions, could be applied to the this compound framework to explore new target spaces. nih.gov

Functional Group Manipulation: The methoxy (B1213986) and cyano groups are also ripe for modification. The conversion of methoxy substituents to hydroxy groups using reagents like boron tribromide is a known route to create further analogs. acs.org The cyano group could be hydrolyzed to a carboxylic acid or converted to a tetrazole to alter the compound's physicochemical properties and potential receptor interactions.

"Tail" Approach: A "tail approach" to design, where different functional moieties are added to a core structure, can be systematically employed. tandfonline.com This involves creating series of derivatives, such as the synthesis of various benzyl (B1604629) benzamide derivatives (e.g., 8a-j series), to build a comprehensive structure-activity relationship (SAR) profile. researchgate.net For this compound, this could involve attaching various alkyl, aryl, or heterocyclic groups to the aniline ring to probe interactions with target proteins.

These synthetic strategies would yield a diverse library of advanced analogs, essential for probing biological systems and optimizing for specific research applications.

Discovery of Novel Molecular Mechanisms and Off-Targets

A critical step in developing this compound as a research tool is to elucidate its molecular mechanism of action. While its amino-substituted analogs show antioxidant activity, likely through a hydrogen atom transfer (HAT) mechanism, the full spectrum of its biological interactions remains unknown. acs.org Research should focus on identifying primary molecular targets and potential off-targets, which is crucial for interpreting experimental results.

Potential avenues for investigation include:

Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a known zinc-binding group (ZBG) present in many HDAC inhibitors, such as entinostat (B1683978) (MS-275). nih.govresearchgate.net Benzamide-based HDAC inhibitors are often selective for Class I HDACs and have favorable pharmacokinetic profiles. nih.gov Future studies should screen this compound and its analogs for inhibitory activity against the panel of human HDAC enzymes (HDAC1, 2, 3, and 8). nih.gov Identifying a potent and selective HDAC inhibitor from this series would open up avenues for its use in cancer biology research.

Enzyme Inhibition Profiling: Beyond HDACs, benzamide derivatives have been shown to inhibit other enzymes. For example, various derivatives have been developed as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like inflammation and cancer. rsc.org Similarly, computational and in-vitro studies have led to the design of benzamide derivatives as selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer. vensel.org A broad screening of this compound against a panel of kinases, proteases, and metabolic enzymes could uncover novel and unexpected targets.

Receptor Modulation: Certain benzamide derivatives are known to interact with G-protein coupled receptors (GPCRs) or other receptor systems. For example, different series of benzamides have been synthesized and evaluated as potent and selective ligands for sigma-1 and sigma-2 receptors, which are implicated in neurological disorders. nih.gov Screening for binding affinity across a wide range of receptors is a necessary step to build a complete pharmacological profile.

Identifying Off-Targets: A comprehensive understanding of a chemical tool requires knowledge of its off-targets to avoid misinterpretation of biological data. vensel.org Designing multitargeted inhibitors is one approach, but for a selective probe, minimizing off-target effects is key. nih.gov Once primary targets are identified, counter-screening against related proteins and other common targets is essential. For instance, if an analog proves to be a potent HDAC1 inhibitor, its activity against other HDAC isoforms and zinc-dependent enzymes should be quantified.

Development of this compound as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule with high affinity and selectivity for a specific biological target, which can be used to study its function in cells and organisms. With a well-defined molecular target, this compound or its optimized analogs could be developed into powerful chemical probes.

The development pathway would include:

SAR-Guided Optimization: Once a primary target is identified (e.g., a specific HDAC isoform), the library of synthesized analogs can be used to establish a clear structure-activity relationship. This will guide the design of more potent and selective compounds.

Functionalization for Probing: A handle for attaching reporter tags can be incorporated into the chemical structure. This is often done at a position on the molecule that SAR studies show is tolerant of modification without losing potency.

Radiolabeling for Imaging: For in vivo applications, analogs can be developed for Positron Emission Tomography (PET) imaging. This involves incorporating a positron-emitting isotope. For example, benzamide derivatives have been successfully chelated with Gallium-68 (⁶⁸Ga) to create PET tracers for imaging melanoma by targeting melanin (B1238610). plos.orgresearchgate.net A similar strategy could be applied to an optimized analog of this compound to visualize its target in living systems.

Fluorescent Labeling: For cellular imaging and biochemical assays, the probe can be conjugated to a fluorophore. This allows for visualization of the target protein's localization and dynamics within the cell using techniques like fluorescence microscopy or flow cytometry.

The successful development of a probe from the this compound scaffold would provide a valuable tool for interrogating the specific biological pathways regulated by its target protein.

Integration with Systems Biology and Network Pharmacology Approaches

To fully understand the biological impact of this compound, it is essential to move beyond a single-target perspective and embrace a systems-level view. Systems biology and network pharmacology are computational approaches that can predict and analyze the complex interactions of a small molecule within the entire cellular network.

Future research should leverage these approaches to:

Predict Polypharmacology: Computational docking and virtual screening can be used to predict the binding of this compound and its analogs against a wide array of proteins. vensel.org This can help prioritize experimental validation and uncover unexpected off-targets or multi-target effects that could be therapeutically beneficial. google.com

Construct Drug-Target-Pathway Networks: Network pharmacology can be used to build and analyze interaction networks, connecting the compound to its direct targets, and those targets to the broader biological pathways and disease networks they influence. researchgate.net This approach provides a holistic view of the compound's mechanism of action.

Guide Analog Design: Computational models that combine shape and electrostatic comparisons with molecular docking can guide the rational design of new derivatives with improved selectivity or specific polypharmacological profiles. vensel.org This in-silico-first approach can significantly accelerate the discovery of compounds with desired biological activities.

By integrating the synthesis of advanced analogs with target identification, probe development, and systems-level analysis, this compound can evolve from a simple chemical entity into a sophisticated research tool for dissecting complex biological processes.

Q & A

Q. What ethical and reporting standards apply to benzamide derivative research?

- Methodological Answer :

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., NIST Chemistry WebBook) .

- Ethical Validation : Disclose conflicts of interest and validate biological activity claims through peer-reviewed replication, as emphasized in pharmaceutical industry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.